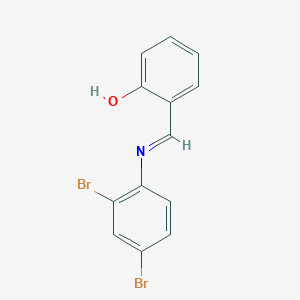![molecular formula C16H14Br2I2N2Ni B6298164 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide CAS No. 561327-11-5](/img/structure/B6298164.png)
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is an organometallic complex compound composed of two nickel(II) ions, two bromide ions, and two N-4-iodophenyl imino butane ligands. This compound has been widely studied due to its potential applications in various scientific research areas such as catalysis, electrochemistry, and synthetic organic chemistry.
科学的研究の応用
2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide has been studied extensively due to its potential applications in various scientific research areas. It has been used in catalysis as a catalyst for the synthesis of a variety of organic compounds. It has also been used in electrochemistry as a redox-active material for the electrochemical reduction of carbon dioxide. Additionally, it has been used in synthetic organic chemistry as a reagent for the synthesis of various complex organic compounds.
作用機序
The mechanism of action of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is not well understood. However, it is believed that the complex acts as a Lewis acid, which is capable of coordinating to electron-rich species such as carbon dioxide and organic substrates. This coordination facilitates the transfer of electrons and the formation of new bonds, allowing for the synthesis of various organic compounds.
Biochemical and Physiological Effects
This compound is generally considered to be non-toxic and non-carcinogenic. However, it is important to note that this compound has not been extensively studied and its effects on humans and other organisms have not been fully determined.
実験室実験の利点と制限
The use of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide in laboratory experiments has several advantages. It is relatively easy to synthesize, is highly reactive, and can be used in a variety of reactions. Additionally, it is relatively stable and can be stored for long periods of time. However, there are also some limitations to its use in laboratory experiments. For example, it is not soluble in water, which can make it difficult to work with in aqueous solutions. Additionally, it can be difficult to purify and can be expensive to obtain.
将来の方向性
The potential applications of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide are far-reaching, and there are numerous possibilities for future research. Some possible future research directions include further study of its mechanism of action and its potential applications in the synthesis of complex organic compounds. Additionally, further research could be done on its potential applications in electrochemistry, catalysis, and the development of novel materials. Finally, further research could be done to explore its potential toxicity and its effects on living organisms.
合成法
The synthesis of 2,3-Bis[(N-4-iodophenyl)imino]butane-nickel(II)-dibromide is generally achieved through a two-step process. The first step involves the preparation of the N-4-iodophenyl imino butane ligand by the reaction of 4-iodobenzaldehyde and N-butyl-1,4-diaminobutane. The second step involves the coordination of the ligand to a nickel(II) ion in the presence of two bromide ions to form the desired complex.
特性
IUPAC Name |
2-N,3-N-bis(4-iodophenyl)butane-2,3-diimine;dibromonickel |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14I2N2.2BrH.Ni/c1-11(19-15-7-3-13(17)4-8-15)12(2)20-16-9-5-14(18)6-10-16;;;/h3-10H,1-2H3;2*1H;/q;;;+2/p-2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGZUJMGDKMHCKV-UHFFFAOYSA-L |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NC1=CC=C(C=C1)I)C(=NC2=CC=C(C=C2)I)C.[Ni](Br)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14Br2I2N2Ni |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
706.61 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1,2-Diphenyl-1,2-Bis[(N-phenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298086.png)
![2,3-Bis[(N-4-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298090.png)
![3,4-Bis[(N-3-chloro-2-methylphenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298092.png)
![3,4-Bis[(N-4-chlorophenyl)imino]hexane-nickel(II)-dibromide](/img/structure/B6298099.png)
![2,3-Bis[(N-4-bromophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298110.png)
![2,3-Bis[(N-5-chloro-2-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298116.png)
![1,2-Diphenyl-1,2-Bis[(N-5-chloro-2-methylphenyl)imino]ethane-nickel(II)-dibromide](/img/structure/B6298123.png)
![2,3-Bis[(N-4-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298127.png)

![2,3-Bis[(N-4-methylphenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298155.png)

![2,3-Bis[(N-2-chlorophenyl)imino]butane-nickel(II)-dibromide](/img/structure/B6298168.png)

